molecular formula C9H24OSi2 B14442662 1-Pentamethyldisilyloxybutane CAS No. 78669-51-9

1-Pentamethyldisilyloxybutane

Cat. No.: B14442662
CAS No.: 78669-51-9
M. Wt: 204.46 g/mol
InChI Key: FVMARYSDBQQJIZ-UHFFFAOYSA-N
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Description

1-Pentamethyldisilyloxybutane is an organosilicon compound characterized by the presence of silicon-oxygen bonds. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties. The compound’s structure includes a butane backbone with a pentamethyldisilyloxy group attached, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentamethyldisilyloxybutane can be synthesized through several methods. One common approach involves the reaction of butanol with chloropentamethyldisilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Pentamethyldisilyloxybutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Pentamethyldisilyloxybutane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is explored for drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceuticals.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which 1-pentamethyldisilyloxybutane exerts its effects involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements makes it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

    Trimethylsilylbutane: Similar in structure but with fewer methyl groups attached to the silicon atoms.

    Dimethyldisilyloxybutane: Contains two methyl groups on each silicon atom, making it less sterically hindered.

    Tetramethyldisiloxane: A simpler compound with fewer methyl groups and a different backbone structure.

Uniqueness: 1-Pentamethyldisilyloxybutane stands out due to its higher steric hindrance and stability, making it more suitable for specific reactions where other similar compounds might fail. Its unique structure allows for selective reactions and the formation of stable complexes, which are valuable in both research and industrial applications.

Properties

CAS No.

78669-51-9

Molecular Formula

C9H24OSi2

Molecular Weight

204.46 g/mol

IUPAC Name

butoxy-dimethyl-trimethylsilylsilane

InChI

InChI=1S/C9H24OSi2/c1-7-8-9-10-12(5,6)11(2,3)4/h7-9H2,1-6H3

InChI Key

FVMARYSDBQQJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

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